Tetradecane-2,4-dione
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Overview
Description
Tetradecane-2,4-dione is an organic compound with the molecular formula C14H26O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetradecane-2,4-dione involves the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of triethylamine. The mixture is heated under reflux overnight, and the resulting product is purified through recrystallization . Another method involves the condensation of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tetradecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.
Scientific Research Applications
Tetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetradecane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. These reactions are often catalyzed by enzymes or other catalysts, which facilitate the formation and stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A diketone with similar reactivity but a different ring structure.
Hexane-2,4-dione: Another diketone with a shorter carbon chain.
Piperidine-2,4-dione: A heterocyclic compound with similar functional groups but different reactivity due to the presence of nitrogen.
Uniqueness
Tetradecane-2,4-dione is unique due to its long carbon chain and the presence of two ketone groups, which confer distinct reactivity and physical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
64042-17-7 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradecane-2,4-dione |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-14(16)12-13(2)15/h3-12H2,1-2H3 |
InChI Key |
HNUUPXWCBTYKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CC(=O)C |
Origin of Product |
United States |
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